4-Amino-6-iodopyrimidine

Vue d'ensemble

Description

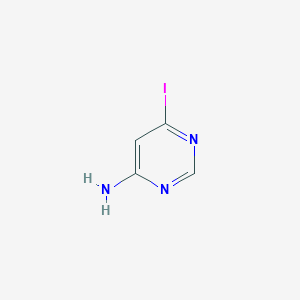

4-Amino-6-iodopyrimidine is a chemical compound with the molecular formula C4H4IN3 . It is used in laboratory chemicals and for scientific research and development .

Synthesis Analysis

Research developments in the syntheses of pyrimidines, including 4-Amino-6-iodopyrimidine, have been reported . The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .Molecular Structure Analysis

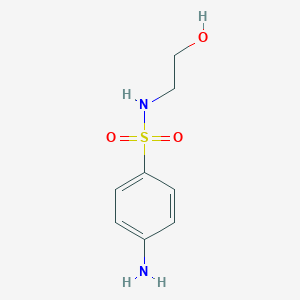

The molecular structure of 4-Amino-6-iodopyrimidine consists of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

4-Amino-6-iodopyrimidine can undergo various chemical reactions. For instance, it has been used in crosslinking reactions with guanine derivatives . Additionally, it has been involved in reactions with phenol in the presence of oxidizing reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-6-iodopyrimidine include its molecular weight, density, melting point, and boiling point .Applications De Recherche Scientifique

Synthesis of Bicyclic Systems

6-Iodopyrimidin-4-amine: is utilized in the synthesis of bicyclic systems like pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds are significant due to their structural similarity to nucleotides and are used in medicinal chemistry for the development of drugs with potential therapeutic applications.

Development of Anti-inflammatory Agents

The compound serves as a precursor in the synthesis of pyrimidine derivatives that exhibit anti-inflammatory properties . By modifying the pyrimidine core, researchers can develop new molecules that may inhibit key inflammatory mediators, offering a pathway to novel anti-inflammatory drugs.

Labeling and Tracking of Biomolecules

4-Amino-6-iodopyrimidine: is used in bioconjugation chemistry to label proteins and nucleic acids. This allows scientists to track these biomolecules within cells, aiding in the study of biological processes and disease progression .

Pharmaceutical Research

In pharmaceutical research, 6-iodopyrimidin-4-amine is a valuable intermediate for the synthesis of various drugs. Its iodine atom can be used for radio-labeling, which is crucial for creating imaging agents used in diagnostic medicine .

Mécanisme D'action

Target of Action

Pyrimidine derivatives, which include 6-iodopyrimidin-4-amine, have been known to exhibit a range of pharmacological effects .

Mode of Action

This interaction can lead to changes in the function of the target, which can result in a therapeutic effect .

Biochemical Pathways

Pyrimidines are known to play a crucial role in various biochemical processes .

Pharmacokinetics

The pharmacokinetic properties of 6-iodopyrimidin-4-amine include:

- GI absorption : High

- BBB permeant : Yes

- P-gp substrate : No

- CYP inhibitors : No

- Log Kp (skin permeation) : -7.31 cm/s

- Lipophilicity (Log Po/w) : 1.44 (iLOGP), 0.48 (XLOGP3), 0.67 (WLOGP), 0.33 (MLOGP), 1.31 (SILICOS-IT), 0.85 (Consensus Log Po/w)

- Water Solubility : Soluble

These properties can significantly impact the bioavailability of the compound.

Result of Action

The effects would be determined by the compound’s interaction with its biological targets and the subsequent changes in cellular function .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-iodopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSJUQMCZHVKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482781 | |

| Record name | 4-Amino-6-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-iodopyrimidine | |

CAS RN |

53557-69-0 | |

| Record name | 4-Amino-6-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)

![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)